molecular formula C16H32N2O B5630750 4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine

4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine

Cat. No.: B5630750
M. Wt: 268.44 g/mol
InChI Key: RODFCKPVFOJBOA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is an organic compound with the molecular formula C16H32N2O This compound is characterized by the presence of a cyclohexane ring substituted with a tert-butyl group and an amine group linked to a morpholine moiety via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Derivative: The starting material, cyclohexanone, undergoes a reaction with tert-butylamine to form 4-tert-butylcyclohexanone.

    Reductive Amination: The 4-tert-butylcyclohexanone is then subjected to reductive amination with 2-(morpholin-4-yl)ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with different functional groups.

Scientific Research Applications

4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amine-containing compounds with biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The morpholine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[2-methyl-2-(morpholin-4-yl)propyl]cyclohexan-1-amine
  • 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]aniline

Uniqueness

4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring, tert-butyl group, and morpholine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O/c1-16(2,3)14-4-6-15(7-5-14)17-8-9-18-10-12-19-13-11-18/h14-15,17H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFCKPVFOJBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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